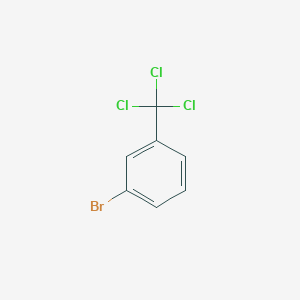

1-Bromo-3-(trichloromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Bromo-3-(trichloromethyl)benzene” is a chemical compound with the molecular formula C7H4BrCl3 . It has an average mass of 274.370 Da and a monoisotopic mass of 271.856201 Da . The compound is part of the benzene family, which are aromatic hydrocarbons .

Synthesis Analysis

The synthesis of “1-Bromo-3-(trichloromethyl)benzene” could involve various methods. One common method for synthesizing polysubstituted benzenes involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(trichloromethyl)benzene” consists of a six-membered benzene ring with a bromine atom and a trichloromethyl group attached to it . The compound’s structure can be represented by the SMILES notation: ClC(Cl)(Cl)c1cc(Br)ccc1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(trichloromethyl)benzene” include a density of 1.7±0.1 g/cm3, a boiling point of 263.6±35.0 °C at 760 mmHg, and a flash point of 134.9±16.0 °C . It also has a molar refractivity of 53.0±0.3 cm3 .Applications De Recherche Scientifique

Organometallic Synthesis

1-Bromo-3-(trichloromethyl)benzene has been used as a starting material in the organometallic synthesis. It is instrumental in the preparation of compounds with ferrocene units through palladium-catalyzed cross-coupling reactions. Such compounds exhibit chemically reversible oxidations, indicating potential applications in electrochemical devices and as redox-active materials (Fink et al., 1997).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 1-Bromo-3,5-bis(trifluoromethyl)benzene has shown to be a versatile starting material. This compound facilitates the synthesis of various organometallic intermediates, contributing to the development of materials with specific catalytic and electronic properties (Porwisiak & Schlosser, 1996). Additionally, novel zinc(II) coordination polymers derived from this compound exhibit selective sorption and fluorescence sensing capabilities, suggesting applications in gas storage and sensing technologies (Hua et al., 2015).

Catalysis and Chemical Transformations

The compound's derivatives have been explored as catalysts in chemical transformations. For example, 1,3,5-Tris(hydrogensulfato) benzene, derived from related compounds, has been employed as an efficient catalyst for the synthesis of bis(pyrazol-5-ols), demonstrating the compound's role in facilitating organic synthesis processes with eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Propriétés

IUPAC Name |

1-bromo-3-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWRDDTFZTQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(trichloromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)